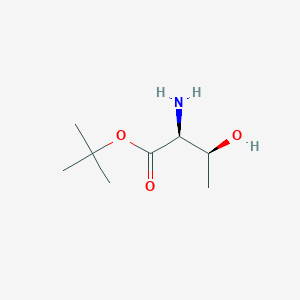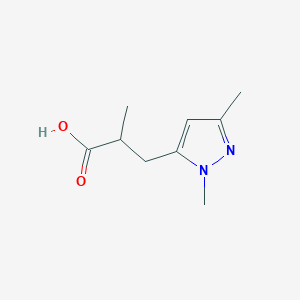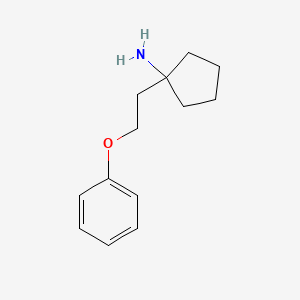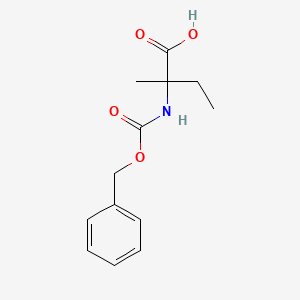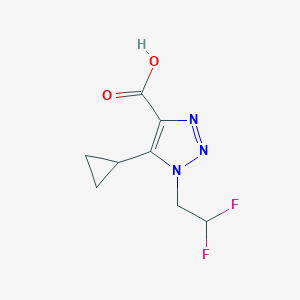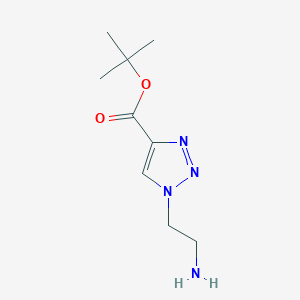![molecular formula C10H15F3O B13567691 3-(Bicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol](/img/structure/B13567691.png)
3-(Bicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol is a chemical compound characterized by a bicyclic structure with a trifluoropropanol group. This compound is notable for its unique structural features, which include a bicyclo[2.2.1]heptane ring system and a trifluoromethyl group. These structural elements contribute to its distinct chemical and physical properties, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol typically involves the following steps:
Formation of the Bicyclo[2.2.1]heptane Ring: This can be achieved through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the Diels-Alder reaction and specialized catalysts for the trifluoromethylation step.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(Bicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(Bicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the bicyclic structure can influence its overall stability and reactivity. The hydroxyl group can participate in hydrogen bonding, further affecting the compound’s interactions with biological targets.
類似化合物との比較
Bicyclo[2.2.1]heptan-2-ol: This compound shares the bicyclic structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1,1,1-Trifluoropropan-2-ol: This compound contains the trifluoromethyl group but lacks the bicyclic structure, leading to different physical and chemical characteristics.
Uniqueness: 3-(Bicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol is unique due to the combination of its bicyclic structure and trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.
特性
分子式 |
C10H15F3O |
|---|---|
分子量 |
208.22 g/mol |
IUPAC名 |
3-(2-bicyclo[2.2.1]heptanyl)-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C10H15F3O/c11-10(12,13)9(14)5-8-4-6-1-2-7(8)3-6/h6-9,14H,1-5H2 |
InChIキー |
JYGQPTGMWOZAKM-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC1CC2CC(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


aminehydrochloride](/img/structure/B13567618.png)
